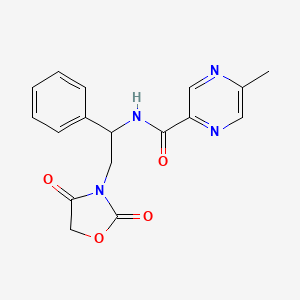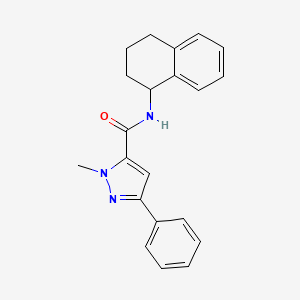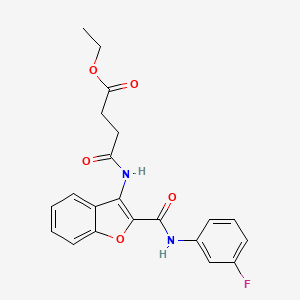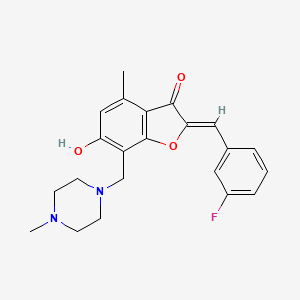
2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBO-83 and has a molecular formula of C15H18ClNO2.
Mecanismo De Acción
DBO-83 acts as a sigma-1 receptor agonist, which means that it binds to the sigma-1 receptor and activates it. This activation leads to the modulation of various cellular processes, including the release of neurotransmitters, the regulation of calcium signaling, and the inhibition of apoptosis. DBO-83 has been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.
Biochemical and Physiological Effects:
DBO-83 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the inhibition of apoptosis. It has also been shown to have neuroprotective and anti-inflammatory effects, which makes it a potential candidate for the treatment of various neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DBO-83 in lab experiments is its high affinity for the sigma-1 receptor, which makes it a potent tool compound for studying the sigma-1 receptor and its role in various diseases. However, one of the limitations of using DBO-83 is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of DBO-83. One direction is to study its potential applications in the treatment of various neurological diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, future research can focus on the development of new compounds based on the structure of DBO-83, which may have improved potency and selectivity for the sigma-1 receptor.
Métodos De Síntesis
The synthesis method of DBO-83 involves the reaction between 2-chloro-1-(4-hydroxyphenyl)propan-1-one and 2,2-dimethyl-3,5-dihydro-1,4-benzoxazepine. This reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DBO-83.
Aplicaciones Científicas De Investigación
DBO-83 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein involved in various cellular processes, including neurotransmitter release, calcium signaling, and apoptosis. DBO-83 has been used as a tool compound to study the sigma-1 receptor and its role in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
2-chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(15)13(17)16-8-11-6-4-5-7-12(11)18-14(2,3)9-16/h4-7,10H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCNSJIJUNTDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2OC(C1)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,2-dimethyl-3,5-dihydro-1,4-benzoxazepin-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993110.png)
![N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide](/img/structure/B2993111.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)
![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)


methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)



![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)